

An In-depth Technical Guide to (S)-(+)-1-Benzyloxy-2-propanol

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Compound of Interest

Compound Name: (S)-(+)-1-Benzyloxy-2-propanol

Cat. No.: B1356394

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This technical guide provides a comprehensive overview of **(S)-(+)-1-Benzyloxy-2-propanol**, a chiral building block valuable in synthetic organic chemistry and drug development. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The unequivocally established IUPAC name for the compound is (S)-1-(Benzyloxy)propan-2-ol. [1] It is also referred to as 1-phenylmethoxypropan-2-ol. [2] This chiral alcohol is a key intermediate in various stereoselective syntheses.

Table 1: Compound Identifiers

Identifier	Value
CAS Number	85483-97-2[3]
Molecular Formula	C ₁₀ H ₁₄ O ₂ [1][2]
Molecular Weight	166.22 g/mol [2]
InChI Key	KJBPYIUAQLPHJG-VIFPVBQESA-N
SMILES String	C--INVALID-LINK--COCC1CCCCC1
Synonyms	(S)-1-O-Benzylpropylene glycol, Benzyl (S)-(+)-2-Hydroxypropyl Ether[4]

Physicochemical Properties

The physical and chemical characteristics of **(S)-(+)-1-Benzyloxy-2-propanol** are critical for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

Property	Value	Reference
Physical State	Liquid (at 20°C)	[4]
Density	1.044 g/mL (at 25°C)	
Boiling Point	263.8 ± 15.0 °C (at 760 mmHg)	[3]
Refractive Index	n _{20/D} 1.510	
Optical Activity	[α] _{20/D} +14.5° (c = 1 in chloroform)	
Flash Point	108.8 °C (227.8 °F)	

Safety and Handling

Appropriate safety measures are imperative when handling **(S)-(+)-1-Benzyloxy-2-propanol** due to its potential hazards.

Table 3: Safety Information

Parameter	Details
Signal Word	Warning[3]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261, P264, P270, P301+P312, P302+P352, P305+P351+P338
Personal Protective Equipment	Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter
Storage Class	10 - Combustible liquids
WGK (Germany)	WGK 2

Experimental Protocols

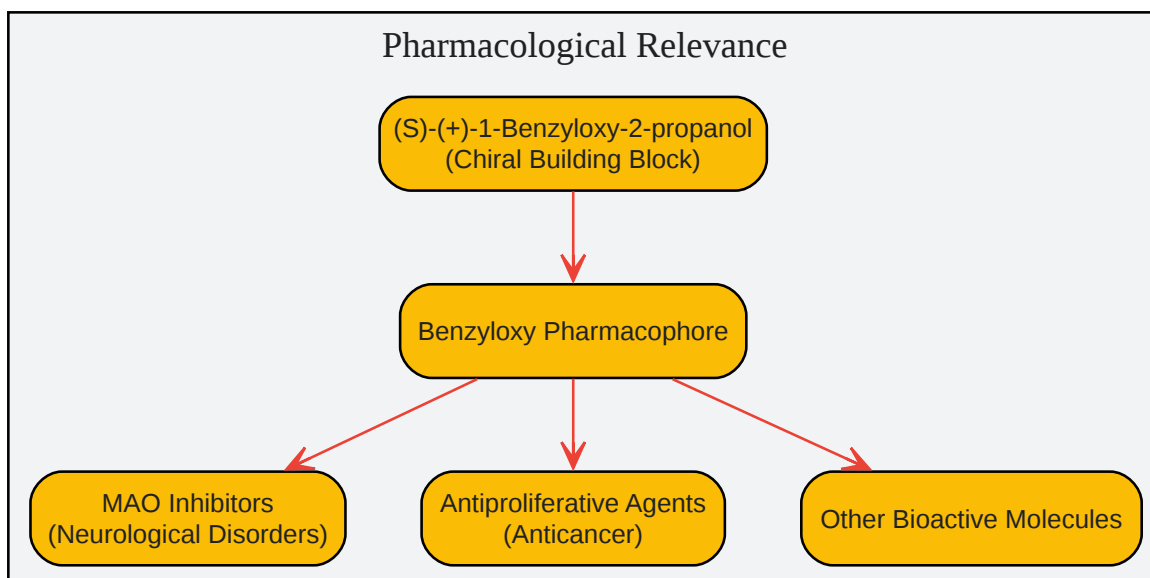
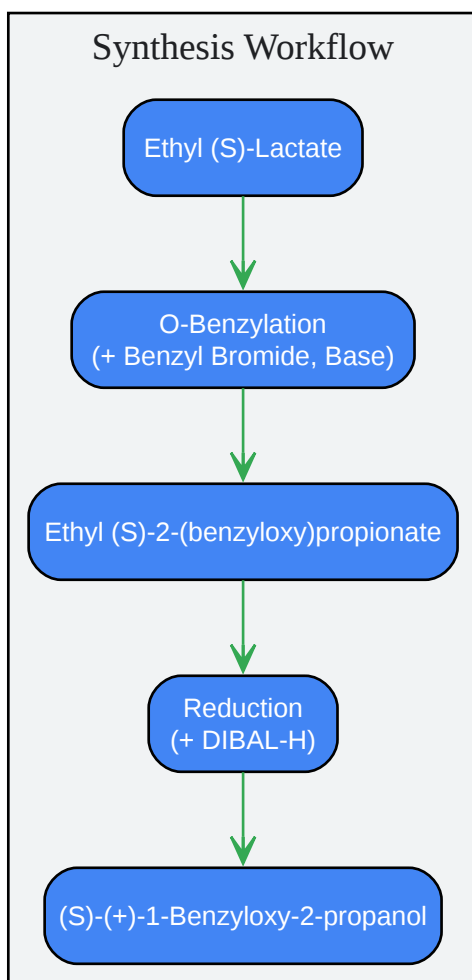
Detailed methodologies for the synthesis and application of **(S)-(+)-1-Benzyloxy-2-propanol** are crucial for reproducible research.

A common and effective method for the preparation of **(S)-(+)-1-Benzyloxy-2-propanol** involves the O-benylation of a commercially available chiral precursor, ethyl (S)-lactate, followed by reduction.[5][6]

Protocol: Synthesis via O-Benylation of Ethyl (S)-Lactate

- Step 1: O-Benylation of Ethyl (S)-Lactate.
 - To a solution of ethyl (S)-lactate, add benzyl bromide in the presence of a base such as sodium hydride (NaH) or silver(I) oxide (Ag₂O) in an appropriate anhydrous solvent (e.g., diethyl ether or acetonitrile).[5]

- The reaction mixture is stirred, typically at room temperature, until the starting material is consumed (monitored by TLC or GC).
- Upon completion, the reaction is quenched, and the product, ethyl (S)-2-(benzyloxy)propionate, is extracted and purified.^[5]
- Step 2: Reduction to **(S)-(+)-1-Benzyloxy-2-propanol**.
 - The purified ethyl (S)-2-(benzyloxy)propionate is dissolved in an anhydrous solvent like diethyl ether.^[5]
 - The solution is cooled to -78°C, and a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise.^[5]
 - The reaction is stirred at low temperature and then allowed to warm to room temperature.
 - Following quenching and workup, the final product, **(S)-(+)-1-Benzyloxy-2-propanol**, is isolated and purified, typically by column chromatography.



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